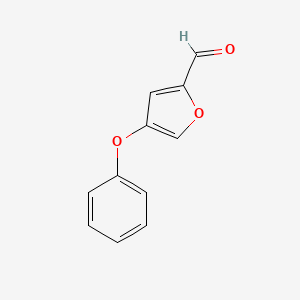

4-Phenoxyfuran-2-carbaldehyde

描述

4-Phenoxyfuran-2-carbaldehyde is a compound that can be derived from furan-2-carbaldehydes, which are biomass-derived chemicals. These furan derivatives are utilized as C1 building blocks in the synthesis of various bioactive compounds due to their green chemistry attributes .

Synthesis Analysis

The synthesis of related compounds from furan-2-carbaldehydes involves innovative methods such as ligand-free photocatalytic C–C bond cleavage, which is an environmentally friendly approach. This process does not require the protection of functional groups like hydroxyl, carboxyl, amide, or secondary amino groups, which simplifies the synthesis and is indicative of the potential synthetic routes that could be applied to 4-Phenoxyfuran-2-carbaldehyde .

Molecular Structure Analysis

While the specific molecular structure analysis of 4-Phenoxyfuran-2-carbaldehyde is not detailed in the provided papers, related compounds such as the planar chiral 15-hydroxy[2.2]paracyclophane-4-carbaldehyde have been synthesized and resolved. The absolute configurations of these enantiomers were determined by X-ray diffraction and chemical correlation, suggesting that similar analytical techniques could be employed for 4-Phenoxyfuran-2-carbaldehyde .

Chemical Reactions Analysis

The chemical reactivity of furan-2-carbaldehydes, from which 4-Phenoxyfuran-2-carbaldehyde is derived, has been explored in the context of synthesizing quinazolin-4(3H)-ones. The photocatalytic C–C bond cleavage indicates that furan-2-carbaldehydes can participate in complex chemical reactions under the influence of visible light and without the need for additional ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Phenoxyfuran-2-carbaldehyde are not directly reported in the provided papers. However, the synthesis of related compounds, such as 4-hydroxybiaryl-2-carboxylates, involves reactions that proceed rapidly in an open flask using atmospheric oxygen as an oxidant, which suggests that similar conditions could be applicable to 4-Phenoxyfuran-2-carbaldehyde. These reactions afford good yields and demonstrate the potential for efficient synthesis of related compounds .

科学研究应用

-

Synthesis and Spectroscopic Characterization

- Field : Physical Chemistry and Catalysis .

- Application : This research presents a protocol for the one-step synthesis of furan-2-carbaldehyde .

- Method : The synthesis was achieved using adapted Vilsmeier conditions . The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .

- Results : The research resulted in the successful synthesis of furan-2-carbaldehyde in quantitative yield .

-

Furan Platform Chemicals

- Field : Green Chemistry .

- Application : This research discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .

- Method : The method involves switching from traditional resources such as crude oil to biomass .

- Results : The research offers a perspective on the change that has begun to take place in substantial parts of the chemical industry .

-

Furan Platform Chemicals Beyond Fuels and Plastics

- Field : Green Chemistry .

- Application : This research discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .

- Method : The method involves switching from traditional resources such as crude oil to biomass .

- Results : The research offers a perspective on the change that has begun to take place in substantial parts of the chemical industry .

-

Synthesis of Quinazolin-4(3H)-ones

- Field : Organic Chemistry .

- Application : Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4(3H)-ones .

- Method : The synthesis is achieved by ligand-free photocatalytic C–C bond cleavage .

- Results : The research resulted in the successful synthesis of quinazolin-4(3H)-ones .

-

Conjugated Furans

- Field : Materials Chemistry .

- Application : This Concept Article presents recent advances in furans containing conjugated materials .

- Method : The method involves the synthesis of furans containing conjugated materials .

- Results : The research discusses the impact of furan on the properties of conjugated systems, recent synthetic advances, and strategies for improving the stability of conjugated furans .

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d

- Field : Physical Chemistry and Catalysis .

- Application : This research presents a protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions .

- Method : The synthesis was achieved starting from furan . The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .

- Results : The research resulted in the successful synthesis of furan-2-carbaldehyde-d in a quantitative yield .

安全和危害

未来方向

The future prospective and challenges in the utilization of furfural through chemo- and bio-catalysis are also put forward for the further design and optimization of catalytic processes for the conversion of furfural . The high-value utilization of biomass-derived furfural is important for sustainable development in the future .

属性

IUPAC Name |

4-phenoxyfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-7-10-6-11(8-13-10)14-9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQUEXYWZTWDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=COC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303309 | |

| Record name | 4-Phenoxy-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxyfuran-2-carbaldehyde | |

CAS RN |

914637-00-6 | |

| Record name | 4-Phenoxy-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxy-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)

![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)

![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)

![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)